(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan
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Overview
Description
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan is a useful research compound. Its molecular formula is C22H29O3P and its molecular weight is 372.445. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Conformations
One study explored the crystal structures of alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates with varying alkyl groups (methyl, ethyl, isopropyl, or tert-butyl). These compounds exhibit a common conformation characterized by a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom. This study highlights the influence of intramolecular interactions on the preferred conformation of these compounds, which could be relevant for the design of new materials or molecular structures (Castañeda et al., 2001).
Polymerization Catalysts
Another research focus is the polymerization of propene using nickel diimine compounds with various substituents, including isopropyl and tert-butyl. These compounds act as catalysts, affecting the microstructure of polypropylene. This study indicates how the steric environment around the nickel center influences the polymerization process and the properties of the resulting polymers (Pappalardo et al., 2000).
Electronic Structure and Conductivity
Research on single-component conductors has shown that bulky substituents like tert-butyl and isopropyl can impact the solid-state structures and charge mobility of organic semiconductors. This work demonstrates that such substituents, despite traditionally being avoided in molecular metals, can influence electronic properties significantly, offering insights into material design for electronic applications (Filatre-Furcate et al., 2016).
Synthesis of Enantiopure Compounds
A study on enantiopure phospha[1]ferrocenophanes with substituents including phenyl, isopropyl, or tert-butyl at the bridging phosphorus atom highlights the synthesis of compounds with specific chiral properties. These compounds exhibit unusual nuclear spin-spin coupling, offering potential applications in asymmetric synthesis and chiral molecular recognition (Sadeh et al., 2018).
Antioxidant Capacity Enhancement
Laccase-mediated oxidation of 2,6-dimethoxyphenol, aimed at enhancing its antioxidant capacity, produced dimers with significantly higher antioxidant activities. This research suggests potential applications in developing bioactive compounds with improved health benefits (Adelakun et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The presence of the tert-butyl group and the 2,6-dimethoxyphenyl group may contribute to its reactivity and interactions with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, pain, cardiac function, and cancer .
Pharmacokinetics
The presence of the tert-butyl group and the 2,6-dimethoxyphenyl group may influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exhibit various physiological effects, including anti-inflammatory, analgesic, cardiotonic, and anticancer activities .
Properties
IUPAC Name |
(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUPKIFOTAYCAC-OSMGYRLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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